Propyl 2-amino-4-phenylthiophene-3-carboxylate
Overview
Description
Propyl 2-amino-4-phenylthiophene-3-carboxylate is a derivative of 2-aminothiophene, a heterocyclic compound that has garnered significant interest due to its presence in various biologically active molecules. The compound features a thiophene ring, which is a sulfur analog of benzene, substituted with an amino group at the second position and a phenyl group at the fourth position. The presence of the carboxylate group at the third position introduces additional reactivity and potential for further functionalization.
Synthesis Analysis
The synthesis of 2-aminothiophene derivatives, including Propyl 2-amino-4-phenylthiophene-3-carboxylate, can be achieved through the one-pot Gewald reaction. This method involves the reaction of aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur in the presence of morpholinium acetate and excess morpholine, yielding various 2-aminothiophene-3-carboxylates with aryl groups at the 4-position in good to moderate yields .
Molecular Structure Analysis
While the specific molecular structure of Propyl 2-amino-4-phenylthiophene-3-carboxylate is not detailed in the provided papers, related compounds have been characterized using techniques such as IR, NMR, and single-crystal X-ray diffraction . These techniques allow for the determination of the molecular conformation, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of 2-aminothiophene derivatives is influenced by the presence of the amino and carboxylate groups. These functionalities can participate in various chemical reactions, such as the formation of enaminonitriles and their subsequent reactions with acetylenic esters to yield dihydrothiepin dicarboxylates . The reactivity of the thiophene ring itself can also be exploited in the synthesis of polythiophenes, where the ring can be functionalized to introduce electron-withdrawing groups like esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminothiophene derivatives are shaped by their molecular structure. The presence of electron-withdrawing or donating substituents can influence the compound's solubility, melting point, and stability. For instance, polythiophenes with ester groups show distinct fluorescence properties, which can be tuned by varying the alkyl chain length of the ester . The electronic properties of related phenylthiophene-2-carboxylate compounds have been investigated using UV-Visible Spectroscopy, and quantum chemical calculations have provided insights into their electrostatic potential, electron localization, and molecular interactions .
Scientific Research Applications
Antimicrobial Activity
Propyl 2-amino-4-phenylthiophene-3-carboxylate derivatives show potential in antimicrobial applications. A study by Prasad et al. (2017) synthesizes various 2-aminothiophene derivatives and evaluates their antimicrobial activity. The derivatives demonstrate notable antibacterial activity, highlighting their potential use in combating microbial infections (Prasad et al., 2017).
Anti-Tubercular Properties
The compound has shown efficacy in anti-tubercular activity. Lu et al. (2011) synthesized and evaluated a series of 2-acylated and 2-alkylated amino-5-phenylthiophene-3-carboxylic acid derivatives for anti-tubercular activity. Some compounds exhibited significant inhibitory effects on Mycobacterium tuberculosis, indicating potential for developing new anti-TB drugs (Lu et al., 2011).
Photoluminescent Materials
Ekinci et al. (2000) investigated the electrooxidation of 2-amino-4-phenylthiophene derivatives, revealing their application in creating new classes of photoluminescent materials. These materials show promise in the development of novel optical and electronic devices (Ekinci et al., 2000).
Solar Cell Applications
A study by Yoon et al. (2011) explores the use of conductive polymer dyes, including derivatives of 2-aminothiophene, in solar cells. These compounds show potential in improving the efficiency and performance of photovoltaic cells (Yoon et al., 2011).
Dyeing Polyester Fibers
Iyun et al. (2015) synthesized aminothiophene derivatives for use as monoazo disperse dyes in dyeing polyester fibers. These dyes offered a range of color shades with good fastness properties, suggesting utility in the textile industry (Iyun et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
propyl 2-amino-4-phenylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-8-17-14(16)12-11(9-18-13(12)15)10-6-4-3-5-7-10/h3-7,9H,2,8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXQNNNAZINRAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387349 | |
Record name | propyl 2-amino-4-phenylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-amino-4-phenylthiophene-3-carboxylate | |
CAS RN |
350988-43-1 | |
Record name | Propyl 2-amino-4-phenyl-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350988-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | propyl 2-amino-4-phenylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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